1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride
Overview
Description
1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride is a chemical compound belonging to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been shown to interact with various biological targets, including tubulin , and copper ions .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through hydrogen bonding and hydrophobic interactions . For instance, some 1,2,4-triazole derivatives have been shown to bind to the colchicine binding site of tubulin .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell division and growth, potentially through their interaction with tubulin .
Result of Action
Similar compounds have shown cytotoxic activities against various tumor cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of copper ions can enhance the catalytic effect of similar compounds .
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and physical properties, which may be useful in various applications.
Scientific Research Applications
1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a tool for studying biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be utilized in the production of materials with specific properties, such as corrosion inhibitors and catalysts.
Properties
IUPAC Name |
1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-3-5(7)6-8-4(2)9-10-6;;/h5H,3,7H2,1-2H3,(H,8,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORUQARZQMPLQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NNC(=N1)C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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